3-tert-Butylbenzoyl chloride
Overview
Description
3-tert-Butylbenzoyl chloride is a chemical compound with the molecular formula C11H13ClO . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .
Molecular Structure Analysis
The molecular structure of 3-tert-Butylbenzoyl chloride includes a six-membered aromatic ring attached to a tert-butyl group and a benzoyl chloride group . The molecule has a molecular weight of 196.67 g/mol .Physical And Chemical Properties Analysis
3-tert-Butylbenzoyl chloride has a molecular weight of 196.67 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 193 . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .Scientific Research Applications
Synthesis and Characterization
Synthesis of Hexa-tert-butyl-benzil and -benzoin : 3-tert-Butylbenzoyl chloride is used in the reduction process with Mg–MgI2 under ultrasonic irradiation, leading to the formation of hexa-tert-butyl-benzil and -benzoin. The process also yields 2,2′,4,4′,6-penta-tert-butylbenzil, and the possible mechanisms for the loss of the But group are explored (Frey & Rappoport, 1997).
Characterization of 4-tert-Butylbenzoyl Amoxicillin : In a study, 4-tert-butylbenzoyl amoxicillin was synthesized by reacting amoxicillin with 4-tert-butylbenzoyl chloride. Its antibacterial activity against various bacteria was tested using the paper disk diffusion method, showcasing its specific spectrum activity (Siddiq et al., 2022).
Catalytic Activities
Catalytic Activities in Ruthenium(II) Carbonyl Chloride Complexes : A series of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including 3-tert-butylbenzoyl chloride, have been synthesized. These complexes showed catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Catalysis in Iridium-Catalyzed Ketone Hydrosilylation : Benzimidazolium chlorides, including 3-tert-butylbenzoyl chloride, were used as precursors to N-heterocyclic carbene ligands in iridium complexes. These complexes showed catalytic activity for the hydrosilylation of aryl methyl ketones, exhibiting substrate specificity (Chianese et al., 2009).
Synthesis of Complex Compounds
Synthesis of Schiff Base Complexes : Schiff base complexes were synthesized using 3-tert-butylbenzoyl chloride, showing efficient catalytic activities towards cyclohexane oxidation (Sutradhar et al., 2016).
- -ylidene, which displayed potent anticancer and antimicrobial properties (Ray et al., 2007).
Mechanistic Insights
Mechanistic Study of Friedel-Crafts Acylation : A study examined the Friedel-Crafts acylation between 4-tert-butylbenzoyl chloride and mesitylene, revealing insights into the reaction's kinetics and the role of the acylium ion (Huang et al., 2013).
Study on Alkylation of Benzofuran : The alkylation of benzofuran with tert-butyl chloride, which involves 3-tert-butylbenzoyl chloride, was studied, showing that alkylation primarily occurs at the 3-position, highlighting the influence of solvents and catalysts on product ratios (Karakhanov et al., 1971, 1974).
Safety And Hazards
properties
IUPAC Name |
3-tert-butylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMOVQXUVCWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622863 | |
Record name | 3-tert-Butylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylbenzoyl chloride | |
CAS RN |
21900-36-7 | |
Record name | 3-tert-Butylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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